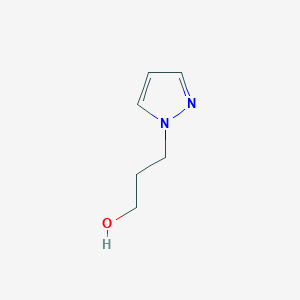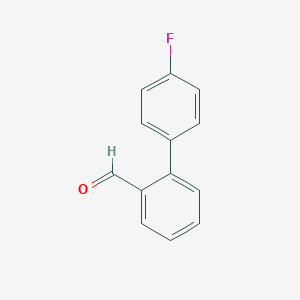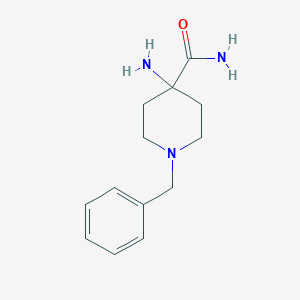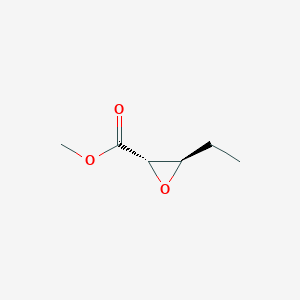
Methyl (2S,3R)-2,3-Epoxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R)-2,3-Epoxypentanoate, also known as methyl 2,3-epoxyvalerate, is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is commonly used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl (2S,3R)-2,3-Epoxypentanoate is not fully understood. However, it is believed to act as a nucleophile in organic reactions, allowing for the formation of chiral compounds. It has also been shown to undergo ring-opening reactions with various nucleophiles, leading to the formation of a variety of products.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (2S,3R)-2,3-Epoxypentanoate in lab experiments is its ability to act as a chiral building block, allowing for the synthesis of a variety of chiral compounds. Additionally, its synthesis method is efficient and cost-effective. However, one limitation is that it has not been extensively studied for its biochemical and physiological effects, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on Methyl (2S,3R)-2,3-Epoxypentanoate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies on its biochemical and physiological effects may lead to new applications in the pharmaceutical and agricultural industries. Finally, the development of new chiral ligands for asymmetric catalysis using this compound may lead to the synthesis of new chiral compounds with potential applications in drug discovery and development.
Métodos De Síntesis
Methyl (2S,3R)-2,3-Epoxypentanoate can be synthesized through the epoxidation of this compound (E)-crotonate using m-chloroperbenzoic acid. The reaction takes place at room temperature and produces a yield of approximately 80%. This synthesis method is efficient and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Methyl (2S,3R)-2,3-Epoxypentanoate is commonly used in scientific research due to its ability to act as a chiral building block in organic synthesis. It can be used to synthesize a variety of chiral compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
188922-95-4 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
methyl (2S,3R)-3-ethyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
Clave InChI |
XPJCQVYFLWIOSH-UHNVWZDZSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](O1)C(=O)OC |
SMILES |
CCC1C(O1)C(=O)OC |
SMILES canónico |
CCC1C(O1)C(=O)OC |
Sinónimos |
D-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




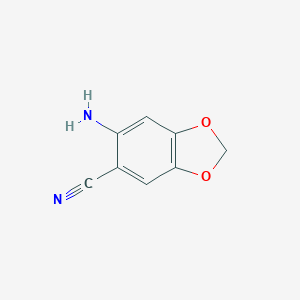
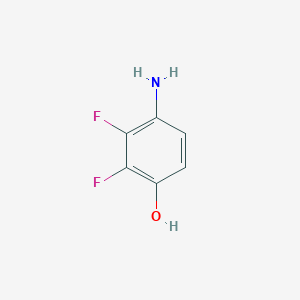
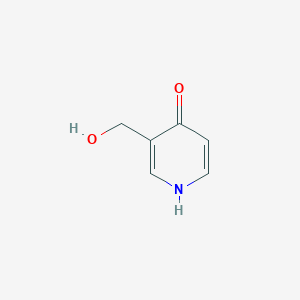

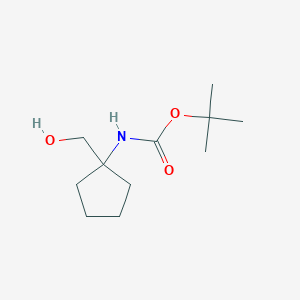


![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
